molecular formula C14H16N2O B2718002 N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide CAS No. 2176954-08-6

N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide

Cat. No.: B2718002
CAS No.: 2176954-08-6
M. Wt: 228.295
InChI Key: KJKIMFFSDXKTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide is a chemical compound that features a cyano group, a cyclopropyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide typically involves the reaction of 2-cyclopropyl-2-phenylacetic acid with a suitable cyanoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenylacetamides depending on the electrophile used.

Scientific Research Applications

N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as a nucleophile, participating in various biochemical reactions. The cyclopropyl and phenylacetamide moieties contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanoethyl)-2-cyclopropylacetamide: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    N-(1-Cyanoethyl)-2-phenylacetamide: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.

    2-Cyclopropyl-2-phenylacetamide: Lacks the cyano group, altering its potential reactivity and applications.

Uniqueness

N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide is unique due to the presence of all three functional groups (cyano, cyclopropyl, and phenylacetamide), which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanoethyl)-2-cyclopropyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10(9-15)16-14(17)13(12-7-8-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIMFFSDXKTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C(C1CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.